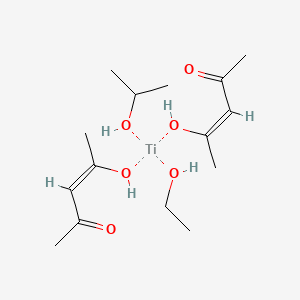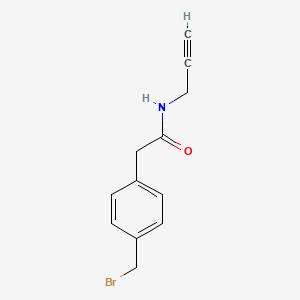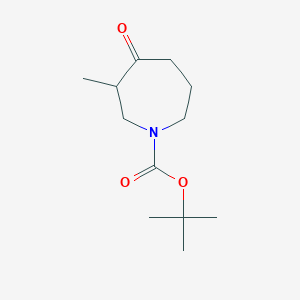
3-bromo-N,2-dimethyl-6-nitroaniline
Overview
Description
“3-bromo-N,2-dimethyl-6-nitroaniline” is a chemical compound . It is related to “2,3-DIMETHYL-6-NITROANILINE”, which is a dark yellow to orange-brown crystalline powder .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H9BrN2O2 . It is related to “4-Bromo-2-methyl-6-nitroaniline” which has the formula C7H7BrN2O2 .Scientific Research Applications
Chemical Synthesis and Molecular Interactions
- Nitration of Pyridine Derivatives: The nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide results in the formation of 6-nitro derivatives, highlighting the directive influence of the N-oxide group in such reactions (Hertog, Ammers, & Schukking, 2010).
- Degradation Kinetics Analysis: The stability and degradation kinetics of similar compounds like 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone have been studied using UV spectrophotometry, providing insights into the behavior of such compounds in various conditions (Dabbene, Brinón, & de Bertorello, 1997).
Synthesis and Characterization
- Synthetic Chromene Derivatives: Chromene derivatives, which include compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, are synthesized for their use as drugs, including anticancer drugs. The kinetics and synthesis of these compounds are crucial for the development of new pharmaceuticals (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
- Thermochemical Studies: The standard enthalpies of combustion and formation for N,N-dimethyl-3- and N,N-dimethyl-4-nitroanilines have been determined, providing important thermochemical data for similar nitroaniline derivatives (Furukawa, Murata, Sakiyama, & Seki, 1984).
Molecular Structure and Mechanism Analysis
- Crystallographic Studies: Detailed analysis of the molecular structure of compounds like N,N-dimethyl-4-nitro-3,5-xylidine provides evidence against the classical concept of through-resonance in such compounds, offering insights into their molecular interactions (Krygowski & Maurin, 1989).
Properties
IUPAC Name |
3-bromo-N,2-dimethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(11(12)13)8(5)10-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLHKYCBLIMUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)
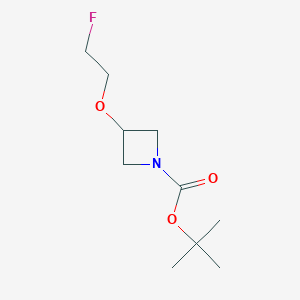
![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)
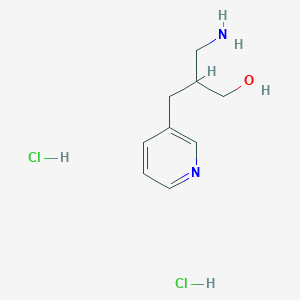

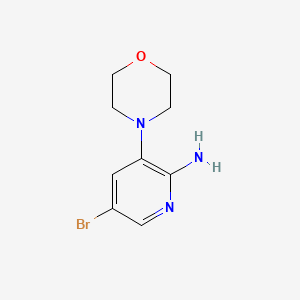
![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)
